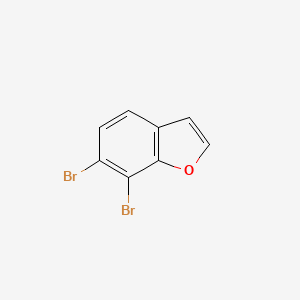

Dibromobenzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

104155-13-7 |

|---|---|

Fórmula molecular |

C8H4Br2O |

Peso molecular |

275.92 g/mol |

Nombre IUPAC |

6,7-dibromo-1-benzofuran |

InChI |

InChI=1S/C8H4Br2O/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |

Clave InChI |

KAOMITMPVNTTIW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1C=CO2)Br)Br |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Dibromobenzofuran Scaffolds

Regioselective Synthesis of Dibromobenzofuran Isomers

The specific arrangement of bromine atoms on the benzofuran (B130515) ring dictates the molecule's subsequent reactivity and the potential structures that can be derived from it. Therefore, regioselective synthesis is of paramount importance.

Direct bromination of the parent benzofuran molecule is a primary route to dibrominated isomers. The regiochemical outcome of these reactions is highly dependent on the chosen reaction conditions, particularly the solvent and the brominating agent. Electrochemical methods have demonstrated considerable control over the synthesis of specific isomers. researchgate.net

For instance, the electrolysis of benzofuran in a medium of acetic acid and water (100:1) containing ammonium (B1175870) bromide (NH₄Br) can be controlled to produce different brominated products. researchgate.net Passing a total of 4 Faradays per mole (F/mol) of electricity through this system leads to the formation of 5,7-dibromobenzofuran (B1609846) as the sole product. researchgate.net In contrast, altering the solvent system to dichloromethane/water (CH₂Cl₂/H₂O) or a different ratio of acetic acid/water (10:1) results in an addition reaction, exclusively affording 2,3-dibromo-2,3-dihydrobenzofuran. researchgate.net

Table 1: Regioselective Electro-bromination of Benzofuran

| Starting Material | Reagents & Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Benzofuran | NH₄Br, AcOH/H₂O (100:1), 4 F/mol electricity | 5,7-Dibromobenzofuran | Regioselective substitution on the benzene (B151609) ring. | researchgate.net |

| Benzofuran | NaBr or NH₄Br, CH₂Cl₂/H₂O (1:1) | 2,3-Dibromo-2,3-dihydrobenzofuran | Addition reaction across the furan (B31954) ring double bond. | researchgate.net |

An alternative to direct bromination involves constructing the benzofuran ring from precursors that already contain the desired halogen atoms. Annulation and cyclocondensation reactions are powerful strategies for this purpose. mdpi.com These methods typically involve the formation of the furan ring by cyclizing a suitably functionalized, halogenated phenolic precursor.

One common approach is the O-alkylation of a dibromophenol with an α-haloketone, followed by an intramolecular cyclodehydration to close the furan ring. mdpi.com A similar strategy involves the reaction of a mono-protected resorcinol (B1680541) derivative with bromodimethylacetal, which undergoes a cyclodehydration to form the benzofuran core regioselectively. rsc.org These methods offer a high degree of predictability in the placement of the bromine atoms, as their positions are fixed on the starting benzene ring precursor.

Direct Halogenation Strategies for Benzofuran

Palladium-Catalyzed Functionalization of Dibromobenzofurans

The carbon-bromine bonds of dibromobenzofurans serve as versatile handles for introducing new structural complexity. Palladium-catalyzed cross-coupling reactions are among the most effective and widely used methods for this functionalization, allowing for the formation of new carbon-carbon bonds with high efficiency and selectivity. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The differential reactivity of the C-Br bonds in various this compound isomers can be exploited to achieve site-selective functionalization. For 2,3-dibromobenzofuran (B3192647), palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, occur with remarkable regioselectivity at the C-2 position. researchgate.netbeilstein-journals.org This preferential reactivity is attributed to the electronic properties of the benzofuran ring system. rsc.org

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-substituted benzofurans from this compound precursors. wikipedia.orgmdpi.com The reaction of 2,3-dibromobenzofuran with an arylboronic acid under palladium catalysis leads to the selective substitution of the bromine atom at the C-2 position. beilstein-journals.orgrsc.org This mono-arylated intermediate, a 2-aryl-3-bromobenzofuran, can then undergo a second coupling reaction at the C-3 position, often under slightly more forcing conditions, to generate unsymmetrically substituted 2,3-diarylbenzofurans. beilstein-journals.org

Research has shown that catalyst systems such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) as a ligand and cesium carbonate (Cs₂CO₃) as the base in N-Methyl-2-pyrrolidone (NMP) are effective for these transformations. beilstein-journals.org The initial mono-arylation can proceed at 90 °C, while the subsequent coupling at the C-3 position may require a higher temperature of 110 °C. beilstein-journals.org

Table 2: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromobenzofuran

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dibromobenzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | NMP, 90 °C, 2 h | 2-(4-Methoxyphenyl)-3-bromobenzofuran | High | beilstein-journals.org |

| 2,3-Dibromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 2-Phenyl-3-bromobenzofuran | N/A | rsc.org |

| 2-Aryl-3-bromobenzofuran | BiAr₃ | Pd(OAc)₂, PPh₃, Cs₂CO₃ | NMP, 110 °C, 3 h | 2,3-Diarylbenzofuran | Good to High | beilstein-journals.org |

The Sonogashira coupling provides a direct route for the introduction of alkyne moieties onto the benzofuran scaffold, creating valuable intermediates for further synthesis. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of 2,3-dibromobenzofuran exhibits perfect regioselectivity for the C-2 position. researchgate.netsigmaaldrich.com

The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This process efficiently couples a terminal alkyne with the C-2 bromine of 2,3-dibromobenzofuran, yielding a 2-alkynyl-3-bromobenzofuran. researchgate.netsigmaaldrich.com These products can be used in subsequent transformations, such as domino reactions to form more complex heterocyclic systems. organic-chemistry.org

Table 3: Regioselective Sonogashira Coupling of 2,3-Dibromobenzofuran

| Substrate | Coupling Partner | Catalyst System | Outcome | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dibromobenzofuran | Terminal Alkyne | Pd-catalyzed | Regioselective C-C bond formation at C-2. | 50-91% | researchgate.net |

| 2,3-Dibromobenzofuran | Terminal Alkyne | Pd-catalyzed | Forms 2-alkynyl-3-bromobenzofurans. | N/A | sigmaaldrich.com |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Negishi and Kumada Couplings

The Negishi and Kumada couplings represent early and foundational methods for palladium- and nickel-catalyzed cross-coupling. organic-chemistry.orgwikipedia.org The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance, making them suitable for complex molecule synthesis. organic-chemistry.org The Kumada coupling, one of the first cross-coupling reactions developed, employs Grignard reagents. organic-chemistry.orgwikipedia.org While economically advantageous, the high reactivity of Grignard reagents can limit their compatibility with certain functional groups. organic-chemistry.org

Site-selective Negishi and Kumada cross-coupling reactions have been successfully applied to 2,3-dibromobenzofuran and 2,3,5-tribromobenzofuran substrates. beilstein-journals.org These reactions demonstrate the ability to selectively functionalize the more electrophilic C2 position of the this compound core. beilstein-journals.org

Heck Reactions and Domino Cyclizations

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful tool for C-C bond formation. sioc-journal.cn In the context of this compound, domino "twofold Heck/6π-electrocyclization" reactions have been developed to construct functionalized dibenzofurans. researchgate.netacs.org This domino process involves two sequential Heck reactions on a di- or tribromobenzofuran substrate, followed by a 6π-electrocyclization and subsequent dehydrogenation to yield the final polycyclic aromatic product. researchgate.net This strategy has also been applied to the synthesis of other complex heterocyclic systems, such as carbazoles and fluorenones. researchgate.net

Cross-Coupling with Atom-Economic Reagents (e.g., Triarylbismuths)

In the pursuit of more sustainable synthetic methods, atom-economic reagents like triarylbismuths have gained attention. acs.org These organobismuth reagents are attractive due to their stability, low toxicity, and the ability to transfer all three aryl groups in some catalytic systems. acs.org

Palladium-catalyzed cross-coupling of 2,3-dibromobenzofurans with triarylbismuths has been shown to be a highly efficient and regioselective process. beilstein-journals.orgnih.govresearchgate.net These reactions proceed with sub-stoichiometric loadings of the triarylbismuth reagent, affording 2-aryl-3-bromobenzofurans in high yields. beilstein-journals.org The reaction preferentially occurs at the more reactive C2-Br bond of the 2,3-dibromobenzofuran. beilstein-journals.org Furthermore, this methodology has been extended to the one-pot synthesis of 2,3-diaryl- and 2,3,5-triarylbenzofurans in good to high yields with short reaction times. beilstein-journals.orgnih.govresearchgate.net

| Substrate | Reagent | Product | Yield (%) |

| 2,3-dibromobenzofuran | tri(p-anisyl)bismuth | 2-(p-anisyl)-3-bromobenzofuran | 95 |

| 2,3-dibromo-5-nitrobenzofuran | triphenylbismuth | 2-phenyl-3-bromo-5-nitrobenzofuran | 88 |

| 2,3,5-tribromobenzofuran | tri(p-tolyl)bismuth | 2,3,5-tri(p-tolyl)benzofuran | 79 |

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Bromobenzofurans with Triarylbismuth Reagents. beilstein-journals.org

Carbohalogenation and Related Transformations

Carbohalogenation reactions, which involve the simultaneous formation of a carbon-carbon and a carbon-halogen bond across a double or triple bond, have emerged as a powerful strategy for the synthesis of halogenated heterocycles. ucc.ie These transformations often proceed via a domino mechanism involving a palladium(0) oxidative addition, cyclization, and a crucial reductive elimination of an alkyl or aryl halide. ucc.ie The reversibility of the oxidative addition step is a key feature that enables these catalytic processes. ucc.ie This methodology has been successfully employed to generate brominated indoles and related heterocyclic structures. ucc.ieresearchgate.net

Carbon-Heteroatom Bond Formation via Palladium Catalysis

The formation of carbon-heteroatom bonds is a fundamental transformation in organic chemistry, and palladium catalysis has played a pivotal role in its advancement. nih.govunivie.ac.at These reactions are crucial for the synthesis of a wide array of pharmaceuticals and functional materials. Mechanistically, these transformations can proceed through various pathways, including reductive elimination from a Pd(II) or Pd(IV) center. nih.gov In some cases, bimetallic Pd(III) complexes have been implicated in the catalytic cycle, challenging the traditionally accepted Pd(II)/Pd(IV) and Pd(0)/Pd(II) cycles. researchgate.netnih.gov This involves the synergistic action of two palladium atoms during both the oxidative and reductive elimination steps. nih.gov

Non-Palladium Catalyzed Synthetic Routes

While palladium has dominated the field of cross-coupling and related transformations, other transition metals, particularly nickel, have emerged as powerful and often more cost-effective alternatives.

Copper-Mediated Reactions

Copper-catalyzed reactions are a cornerstone in the synthesis of benzofuran rings, offering powerful tools for the crucial C–O bond formation. While direct, single-step syntheses of dibromobenzofurans using copper catalysis from simple precursors are not extensively documented, several copper-mediated methodologies are fundamental to constructing the core benzofuran structure and can be conceptually applied to systems bearing bromine substituents.

One of the classical and most important copper-mediated routes to benzofurans is the intramolecular Ullmann condensation. byjus.comorganic-chemistry.orgwikipedia.org This reaction typically involves the cyclization of a 2-halophenol derivative. In the context of dibromobenzofurans, this would conceptually involve a suitably substituted di-brominated phenol (B47542) derivative. The Ullmann-type reaction facilitates the formation of the furan ring's C-O bond through the action of a copper catalyst, often requiring high temperatures. wikipedia.org

A significant advancement in benzofuran synthesis involves the copper-catalyzed coupling of 2-halophenols with terminal alkynes, a reaction that can be followed by an intramolecular cyclization. This two-step, one-pot process often utilizes a palladium co-catalyst for the initial Sonogashira coupling, with copper(I) iodide playing a crucial role in both the coupling and the subsequent cyclization to the benzofuran ring. scielo.org.mxnih.gov

More direct copper-mediated methods include the oxidative annulation of phenols and unactivated internal alkynes. rsc.org This approach, which can be performed in a single pot, utilizes a copper catalyst and an oxidant, such as molecular oxygen, to achieve the regioselective synthesis of polysubstituted benzofurans. rsc.org The reaction proceeds through a proposed sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization. rsc.org

Furthermore, copper catalysis is pivotal in the O-arylation step of multi-step one-pot processes. For instance, a one-pot synthesis of benzo[b]furans can be achieved starting from 1-aryl- or 1-alkylketones. This process involves an initial iron(III)-catalyzed halogenation of the aryl ring, followed by a copper-catalyzed intramolecular O-arylation to form the benzofuran ring. acs.org Research has shown that even trace amounts of copper can effectively catalyze this cyclization step. acs.org

The following table summarizes key copper-mediated reactions relevant to the formation of the benzofuran scaffold.

| Reaction Type | Key Reagents | Catalyst System | General Applicability |

| Intramolecular Ullmann Condensation | o-Haloaryl ketones | CuI / ligand | Formation of the C7a-O bond |

| Coupling-Cyclization | 2-Halophenols, Terminal Alkynes | Pd catalyst, CuI | Synthesis of 2-substituted benzofurans |

| Oxidative Annulation | Phenols, Internal Alkynes | Copper catalyst, Oxidant (e.g., O₂) | Regioselective synthesis of polysubstituted benzofurans |

| One-Pot Halogenation/Cyclization | 1-Arylketones, Halogen source | Iron catalyst (halogenation), Copper catalyst (cyclization) | Formation of benzofurans from acyclic precursors |

Sequential Functionalization Strategies and One-Pot Syntheses

The 2,3-dibromobenzofuran scaffold is an excellent substrate for sequential functionalization, allowing for the stepwise and regioselective introduction of different substituents at the 2- and 3-positions. This is often achieved through transition-metal-catalyzed cross-coupling reactions. One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. researchgate.net

A notable example of a sequential, one-pot functionalization of 2,3-dibromobenzofuran is the synthesis of unsymmetrical 2,3-diarylbenzofurans. This is achieved through a palladium-catalyzed process using triarylbismuth reagents. researchgate.net The reaction takes advantage of the higher reactivity of the C2-Br bond compared to the C3-Br bond in 2,3-dibromobenzofuran. In the first step, a selective Suzuki-Miyaura type coupling is performed at the 2-position with one equivalent of a triarylbismuth reagent. Subsequently, a second, different triarylbismuth reagent is added to the same pot, and under slightly modified conditions, the second arylation occurs at the 3-position. researchgate.net This pot-economic approach allows for the synthesis of complex, unsymmetrically substituted 2,3-diarylbenzofurans in good yields. researchgate.net

The following table details the one-pot synthesis of unsymmetrical 2,3-diarylbenzofurans from 2,3-dibromobenzofuran and two different triarylbismuth reagents. researchgate.net

| Entry | Ar¹ in BiAr¹₃ | Ar² in BiAr²₃ | Product | Yield (%) |

| 1 | 4-MeC₆H₄ | Ph | 2-(4-Tolyl)-3-phenylbenzofuran | 72 |

| 2 | 4-MeC₆H₄ | 4-MeOC₆H₄ | 2-(4-Tolyl)-3-(4-methoxyphenyl)benzofuran | 70 |

| 3 | 4-MeOC₆H₄ | 4-MeC₆H₄ | 2-(4-Methoxyphenyl)-3-(4-tolyl)benzofuran | 68 |

Reaction Conditions: Step 1: 2,3-Dibromobenzofuran, BiAr¹₃, Pd(OAc)₂, PPh₃, Cs₂CO₃, NMP, 90 °C, 2 h. Step 2: BiAr²₃, Pd(OAc)₂, PPh₃, Cs₂CO₃, NMP, 110 °C, 2 h. Yields are isolated yields. researchgate.net

Another powerful sequential functionalization strategy involves domino reactions. For instance, functionalized dibenzofurans can be prepared from 2,3-dibromobenzofuran through a domino "twofold Heck/6π-electrocyclization" reaction. This process involves two sequential Heck coupling reactions followed by an electrocyclization to build the final dibenzofuran (B1670420) structure.

Mechanistic and Theoretical Investigations of Dibromobenzofuran Reactions

Mechanistic Pathways of Catalytic Transformations

Catalytic transformations of dibromobenzofuran, particularly those involving palladium, proceed through intricate mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired product selectivity.

Elucidation of Catalytic Cycles (e.g., Palladium)

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Kumada, Suzuki, and Sonogashira couplings, involves a catalytic cycle with palladium(0) and palladium(II) oxidation states. wikipedia.orgsci-hub.se The cycle typically begins with the oxidative addition of an organic halide to the electron-rich Pd(0) catalyst, forming an organo-Pd(II) complex. wikipedia.orgrsc.org This is followed by transmetalation with a nucleophilic reagent (like a Grignard, boronic acid, or organoaluminum reagent) to create a hetero-organometallic complex. wikipedia.orgrsc.org The final step is reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond, yielding the cross-coupled product and regenerating the Pd(0) catalyst for the next cycle. wikipedia.orgsemanticscholar.org

In the context of this compound, this cycle is exemplified by the palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents. rsc.org The proposed mechanism starts with the oxidative addition of the 2-bromobenzo[b]furan to a Pd(0) phosphine (B1218219) complex. rsc.org This is followed by transmetalation with the alkenylaluminum reagent and subsequent reductive elimination to give the 2-alkenylbenzo[b]furan product. rsc.org

Studies on Reversible Oxidative Addition Processes

Historically, the oxidative addition of aryl halides to Pd(0) was considered largely irreversible due to its highly exergonic nature. ucc.ie However, seminal work demonstrated that this step can be reversible, a concept that has become critical in understanding and developing new catalytic reactions. ucc.ieorganic-chemistry.org This reversibility is particularly important in the synthesis of halogenated products where the halogen substituent is intended to remain in the final molecule. ucc.ienih.gov

Reversible oxidative addition is a key feature in the palladium-catalyzed intramolecular cyclization of substrates like 2-(2,2-dibromovinyl)anilines to form 2-bromoindoles. ucc.ie This principle has been extended to the synthesis of other halogenated heterocycles, including 2,6-dibromobenzofuran. ucc.ieorganic-chemistry.org The ability of the palladium catalyst to undergo reversible oxidative addition prevents catalyst sequestration and allows for the desired cyclization to occur while retaining the bromine substituent. ucc.ieorganic-chemistry.org

Influence of Ligands and Additives on Reaction Mechanism

The choice of ligands and additives can profoundly influence the course and efficiency of palladium-catalyzed reactions involving this compound. ucc.iesemanticscholar.org Sterically encumbered ligands, for instance, play a crucial role in promoting the reductive elimination of ArPd(II)X species, which is the microscopic reverse of oxidative addition. ucc.ie

In the synthesis of 2-bromoindoles and related compounds, including dibromobenzofurans, the bulky phosphine ligand P(t-Bu)₃ has been shown to be uniquely effective. ucc.ieorganic-chemistry.orgnih.gov This ligand facilitates the reversible oxidative addition into the C-Br bond of the product, preventing catalyst inhibition and enabling catalyst turnover. organic-chemistry.orgnih.gov The use of sterically crowded chiral P,N-type ligands has also been employed to achieve highly stereoselective cyclizations, where the steric bulk ensures the reversibility of the oxidative addition step. ucc.ie

Additives can also play a significant role. For example, in some Sonogashira reactions, tetraalkylammonium cations are thought to stabilize anionic palladium species. sci-hub.se In other cases, the base used in the reaction can have multiple functions, including facilitating the regeneration of the active catalyst. nih.gov

Intermediate Identification and Trapping Experiments

The identification and characterization of reaction intermediates are essential for elucidating reaction mechanisms. numberanalytics.com Techniques such as spectroscopy (NMR, IR, UV-Vis) and trapping experiments are commonly employed for this purpose. numberanalytics.comyoutube.com

In the context of palladium-catalyzed reactions, ³¹P NMR spectroscopy is a powerful tool for identifying palladium-phosphine complexes that act as intermediates or catalyst resting states. rsc.orgmit.edu For example, in the cross-coupling of 2-bromobenzo[b]furans, the appearance of new peaks in the ³¹P NMR spectrum, different from that of the free ligand, indicates the formation of a palladium-ligand complex. rsc.org

Trapping experiments involve adding a "trapping agent" to the reaction mixture, which reacts with a transient intermediate to form a stable, characterizable product. numberanalytics.comyoutube.com This provides evidence for the existence of the short-lived intermediate. For instance, the generation of benzyne (B1209423) as an intermediate in the reaction of chlorobenzene (B131634) with sodamide was confirmed by trapping it with furan (B31954) to form a Diels-Alder adduct. youtube.com While not specific to this compound, this illustrates the principle of using trapping experiments to identify reactive intermediates.

Stereochemical and Regiochemical Control in Synthesis

Controlling the stereochemistry and regiochemistry in the synthesis of substituted benzofurans is a significant challenge. The inherent reactivity of the benzofuran (B130515) ring system and the influence of substituents dictate the outcome of these reactions.

Analysis of Site-Selectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for introducing substituents onto aromatic rings. wikipedia.org The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. wikipedia.orgyoutube.com

In the case of furan, an aromatic heterocycle related to benzofuran, electrophilic substitution preferentially occurs at the 2-position. pearson.com This is because the oxygen atom can better stabilize the positive charge in the sigma complex formed during attack at this position through resonance. pearson.com

For substituted benzofurans, the site-selectivity of electrophilic aromatic substitution becomes more complex. In Suzuki-Miyaura cross-coupling reactions of 2,3-dibromobenzofuran (B3192647), arylation occurs selectively at the more electron-deficient 2-position. researchgate.net This selectivity is driven by the electronic nature of the C-Br bonds. Similarly, for 2,3,5-tribromobenzofuran, the reaction also favors substitution at the 2-position. researchgate.net

The generation of arynes from dihalobenzofurans offers another route to functionalized benzofurans. The reaction of 6,7-dibromobenzofuran with n-BuLi generates a 6,7-benzofuranyne intermediate. nih.gov Trapping this aryne with 2-substituted furans leads to cycloaddition products with a high degree of regioselectivity, favoring the "contrasteric" product. nih.gov This selectivity is attributed to the polarized nature of the aryne, which imparts an asynchronous, electrophilic character to the bond-forming step. nih.gov

Diastereoselectivity and Enantioselectivity Considerations

In the synthesis of complex molecules, controlling stereochemistry is a paramount objective. Stereoselectivity refers to the preferential formation of one stereoisomer over another. chemistrydocs.commsu.edu This is further divided into diastereoselectivity, where one diastereomer is favored, and enantioselectivity, where one enantiomer is preferentially formed. chemistrydocs.comyork.ac.uk For reactions involving planar or prochiral substrates like dibromobenzofurans, the introduction of new stereogenic centers necessitates careful consideration of the factors that govern these selective processes.

Diastereoselectivity: Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, and one is formed in greater amounts than the others. york.ac.uk In reactions involving this compound, this can occur when a reagent attacks the planar benzofuran ring system, creating one or more new chiral centers. The facial selectivity of this attack is often dictated by steric hindrance. cureffi.org For example, in a catalytic reaction, a bulky substituent already present on the this compound molecule or on the reacting partner can block one face of the molecule, guiding the incoming reagent to the less hindered face. cureffi.org Similarly, in reactions that form a new ring fused to the benzofuran core, the existing ring structure can create convex and concave faces, leading to a strong preference for reaction on the more accessible convex face. cureffi.org

Enantioselectivity: Enantioselective reactions produce an excess of one enantiomer over the other from an achiral or racemic substrate, a process often termed asymmetric induction. msu.edu Achieving enantioselectivity in reactions with this compound typically requires the use of a chiral influence, which is not inherent to the substrate itself. Common strategies include:

Chiral Catalysts: In transition-metal-catalyzed cross-coupling reactions, which are common for dibromobenzofurans, employing a catalyst bearing chiral ligands is a primary strategy. organic-chemistry.org The chiral environment created by the ligand around the metal center can differentiate between the enantiotopic faces of the this compound or the prochiral intermediate, leading to two diastereomeric transition states that are unequal in energy. This energy difference results in the preferential formation of one enantiomeric product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product.

Chiral Reagents: The use of a stoichiometric chiral reagent can also induce enantioselectivity by forming diastereomeric transition states upon reaction with the substrate. york.ac.uk

The efficiency of these reactions is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.), which measures the predominance of the major stereoisomer. york.ac.uk

Computational Chemistry Approaches to Reaction Mechanism and Selectivity

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of organic reactions, offering insights that are often inaccessible through experimental methods alone. openaccessjournals.commdpi.com By modeling molecular structures, transition states, and reaction pathways, computational approaches can predict and rationalize chemical reactivity, regioselectivity, and stereoselectivity. mdpi.comrsc.org For reactions involving this compound, these methods provide a molecular-level understanding of key mechanistic steps, such as oxidative addition in cross-coupling catalysis, and help in the rational design of more efficient and selective synthetic protocols.

Density Functional Theory (DFT) Studies of Reaction Energetics

Density Functional Theory (DFT) is a robust quantum computational method that calculates the electronic structure of a system based on its electron density to determine its ground-state properties and total energy. dyerga.org It offers a favorable balance between computational cost and accuracy, making it a widely used tool for investigating the mechanisms of complex organic and organometallic reactions. dyerga.orgsciepub.com

In the context of this compound chemistry, DFT is particularly valuable for studying the energetics of reaction pathways. For instance, in palladium-catalyzed Suzuki-Miyaura or Heck reactions involving 2,3-dibromobenzofuran, a key question is the site-selectivity of the initial oxidative addition step (i.e., whether the Pd(0) catalyst inserts into the C2-Br or C3-Br bond). researchgate.netsci-hub.se DFT calculations can map the potential energy surface for both competing pathways. By locating the transition state structures and calculating their corresponding activation energies (ΔG‡), researchers can predict which position is kinetically favored for reaction. nih.gov

These studies often reveal that the choice of phosphine ligand on the palladium catalyst can significantly influence the activation barriers, thereby controlling the selectivity. organic-chemistry.orgnih.gov The table below illustrates a hypothetical comparison of DFT-calculated activation energies for the oxidative addition step in a cross-coupling reaction of 2,3-dibromobenzofuran, demonstrating how computational data can rationalize experimental outcomes.

| Ligand on Pd(0) Catalyst | Oxidative Addition Position | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Kinetic Product |

|---|---|---|---|

| Ligand A (e.g., PPh₃) | C2-Br | 18.5 | 2-Aryl-3-bromobenzofuran |

| C3-Br | 21.0 | ||

| Ligand B (e.g., a bulky biaryl phosphine) | C2-Br | 20.1 | 3-Aryl-2-bromobenzofuran |

| C3-Br | 19.2 |

This table is a hypothetical representation used for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest-energy empty orbital, acts as an electrophile or electron acceptor. libretexts.org The feasibility and nature of a reaction are largely governed by the energy gap and symmetry compatibility between the interacting frontier orbitals. numberanalytics.comimperial.ac.uk

For this compound, FMO analysis can rationalize its reactivity in various transformations:

Electrophilicity and Nucleophilic Attack: The LUMO of this compound indicates the most electrophilic sites. In a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling, the nucleophile (or the organopalladium intermediate) will preferentially interact with the LUMO. The lobes of the LUMO with the largest coefficients are typically centered on the carbon atoms bearing the bromine atoms, marking them as the primary sites for reaction.

Nucleophilicity: In reactions where the benzofuran ring itself acts as a nucleophile (e.g., electrophilic aromatic substitution), its HOMO is the key orbital. The analysis of the HOMO's energy and the distribution of its lobes indicates the most nucleophilic positions.

Cycloaddition Reactions: In pericyclic reactions, such as a Diels-Alder reaction where a substituted benzofuran might act as the diene, the reaction is governed by the HOMO(diene)-LUMO(dienophile) interaction. wikipedia.org The symmetry of these orbitals must allow for constructive overlap for the reaction to be thermally allowed.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. malayajournal.org

| Orbital | Role in Reaction | Information Provided |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Nucleophile / Electron Donor | Identifies the most electron-rich sites, likely to react with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electrophile / Electron Acceptor | Identifies the most electron-deficient sites, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Reactivity Indicator | A smaller energy gap suggests higher reactivity and lower kinetic stability. |

Aromaticity Assessments in Related Systems

Aromaticity is a central concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. rsc.orgrsc.org This stability profoundly influences their structure, properties, and reactivity. Computational methods provide quantitative metrics to assess the aromatic character of a molecule or its constituent rings. A common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring; a significant negative NICS value is indicative of aromatic character. rsc.org

For systems related to this compound, aromaticity assessments can provide deep mechanistic insights. The benzofuran core consists of a fused benzene (B151609) and furan ring. While the benzene ring is strongly aromatic, the aromaticity of the furan ring is weaker and can be significantly influenced by substituents or by its participation in a reaction.

Computational studies can assess:

Ground-State Aromaticity: Quantifying the aromatic character of the benzene and furan rings in the this compound ground state and how it is perturbed by the bromine substituents.

Aromaticity of Products: Evaluating the aromaticity of the final products, such as polycyclic aromatic systems formed from this compound precursors. The gain in aromatic stabilization in the product is often a major thermodynamic driving force for the reaction.

These assessments help explain why certain reaction pathways are favored and provide a more complete picture of the electronic changes occurring during the chemical transformation.

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of dibromobenzofuran isomers. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework.

¹H and ¹³C NMR spectroscopy are fundamental in identifying the chemical environment of each hydrogen and carbon atom in a molecule, respectively. pitt.edu The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. For dibromobenzofurans, the position of the bromine atoms significantly influences the chemical shifts of the aromatic protons and carbons.

For instance, in 2,3-dibromobenzofuran (B3192647), the ¹H NMR spectrum shows a signal at 6.69 ppm corresponding to the proton at the C3 position, while the aromatic protons appear in the range of 7.20-7.55 ppm. scholaris.ca The ¹³C NMR spectrum of this isomer displays characteristic signals for the carbon atoms within the benzofuran (B130515) core. scholaris.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Isomer.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | - | 115.5 |

| C3-H | 6.69 (s) | 108.2 |

| Aromatic-H | 7.20-7.55 (m) | 111.8, 122.0, 124.5, 127.3, 130.5, 154.2 |

Data for 2,3-dibromobenzofuran. scholaris.ca The table presents a simplified view; actual spectra exhibit more complex splitting patterns and a wider range of chemical shifts depending on the specific isomer and solvent used.

The interpretation of these spectra relies on comparing experimental data with known values and predicting shifts based on the electronic effects (inductive and resonance) of the bromine substituents. pitt.educarlroth.com

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. wikipedia.orgnumberanalytics.com These experiments spread the NMR signals into two frequency dimensions, resolving overlapping peaks and revealing correlations between nuclei. wikipedia.orgnih.gov

Key 2D NMR experiments used in the structural analysis of dibromobenzofurans include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. slideshare.net This is crucial for tracing the proton-proton networks within the benzene (B151609) and furan (B31954) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. wikipedia.orgnumberanalytics.com This allows for the direct assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. numberanalytics.com HMBC is particularly powerful for identifying the connectivity between different parts of the molecule, such as the fusion of the benzene and furan rings, and for placing the bromine substituents by observing their long-range effects on proton and carbon chemical shifts.

Together, these 2D NMR methods provide a comprehensive picture of the molecular structure, confirming the specific isomeric form of a this compound. mdpi.com

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) and Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Chemical Shift Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. chemguide.co.ukwikipedia.org

When a this compound molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The mass of this ion provides the molecular weight of the compound. Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a compound with two bromine atoms will exhibit a triplet of peaks for the molecular ion at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 1:2:1.

The energetic molecular ions can fragment into smaller, characteristic ions. libretexts.org The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of substituents and the cleavage of the ring systems. For dibromobenzofurans, the loss of bromine atoms and the carbon monoxide (CO) group are expected fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.cominnovareacademics.in This precision allows for the determination of the elemental composition of a molecule from its exact mass. measurlabs.comresearchgate.net For a this compound with the molecular formula C₈H₄Br₂O, HRMS can confirm this composition by matching the measured accurate mass with the calculated theoretical mass, distinguishing it from other potential compounds with the same nominal mass. msesupplies.com

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.czcore.ac.uk The IR spectrum of a this compound will show characteristic absorption bands for the different types of bonds present.

Key expected vibrational frequencies for this compound include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: These appear in the 1600-1450 cm⁻¹ region. vscht.cz

C-O-C (ether) stretching: The stretching vibrations of the furan ether linkage are expected in the 1250-1050 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond vibrations occur in the lower frequency region of the spectrum, typically between 680-515 cm⁻¹.

The specific positions of these bands can provide clues about the substitution pattern on the aromatic ring. ekb.eg

Table 2: General Infrared (IR) Absorption Ranges for this compound.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (ether) | Stretch | 1250 - 1050 |

| C-Br | Stretch | 680 - 515 |

These are general ranges and the exact positions and intensities of the peaks can vary depending on the specific isomer and its solid-state packing.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. ias.ac.inwikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice. nih.govanton-paar.com

For a this compound, a successful X-ray crystallographic analysis provides unambiguous proof of the specific isomer by showing the exact connectivity of the atoms and the positions of the two bromine atoms on the benzofuran framework. Furthermore, it yields detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an indispensable tool for the unambiguous determination of the absolute configuration of chiral molecules. For chiral derivatives of this compound, which may exist as enantiomers, ECD provides crucial stereochemical information that is not accessible through achiral spectroscopic methods like NMR or mass spectrometry.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon arises from the interaction of the chromophores within the molecule with the chiral environment, resulting in a unique ECD spectrum for each enantiomer, which are mirror images of each other. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms, making it a powerful method for assigning the absolute configuration.

In practice, the experimental ECD spectrum of a chiral this compound derivative is compared with the theoretical spectrum predicted by quantum chemical calculations, most commonly using time-dependent density functional theory (TD-DFT). The process involves several key steps:

Conformational Analysis: Identifying all low-energy conformers of the molecule.

Spectrum Calculation: Calculating the ECD spectrum for each significant conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the relative Boltzmann population of each conformer at a given temperature.

Comparison: Matching the resulting theoretical spectrum with the experimental one. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

A pertinent example of this methodology is the determination of the absolute configuration of novel benzofuryl β-amino alcohols, which are synthesized from brominated benzofuran precursors. mendeley.com In such studies, the absolute configuration of the final chiral products was unequivocally confirmed by comparing the experimental ECD spectra with those generated through theoretical calculations. mendeley.com This approach has been successfully applied to a wide range of natural and synthetic chiral molecules, including various benzofuran derivatives. mendeley.comnih.govmdpi.com The reliability of the assignment is dependent on the accuracy of the computational method and the consideration of all relevant conformers.

The table below illustrates a hypothetical comparison of experimental and calculated ECD data for a chiral this compound derivative, which is a common practice in such analyses.

| Parameter | Experimental Data | Calculated Data (R-enantiomer) | Calculated Data (S-enantiomer) |

| Wavelength (nm) | 225 | 224 | 224 |

| Δε (M⁻¹cm⁻¹) | +15.2 | +16.5 | -16.5 |

| Wavelength (nm) | 250 | 252 | 252 |

| Δε (M⁻¹cm⁻¹) | -8.7 | -9.1 | +9.1 |

| Wavelength (nm) | 280 | 278 | 278 |

| Δε (M⁻¹cm⁻¹) | +5.4 | +5.9 | -5.9 |

This table is illustrative and demonstrates the type of data generated in an ECD analysis for absolute configuration determination. The sign of the Δε values is the primary indicator for assigning the correct enantiomer.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for the separation, identification, and purity assessment of this compound isomers and derivatives. Given the potential for multiple positional isomers and the presence of impurities from synthesis, robust chromatographic techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like dibromobenzofurans. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis of dibromobenzofurans, the sample is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column. The separation is based on the differential partitioning of the compounds between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

After separation in the GC column, the compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular weight and the fragmentation pattern, which provides structural information.

For brominated compounds like this compound, the mass spectrum is particularly informative due to the characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio). This isotopic signature allows for the confident identification of bromine-containing fragments. GC-MS can be operated in different modes, such as full scan, where all ions within a mass range are detected, or selected ion monitoring (SIM), where only specific ions of interest are monitored, providing enhanced sensitivity and selectivity.

The table below presents hypothetical GC-MS data for a this compound isomer.

| Parameter | Value |

| Retention Time (min) | 15.8 |

| Molecular Ion (M⁺) (m/z) | 325.8, 327.8, 329.8 |

| Key Fragment Ions (m/z) | 246.9, 248.9 (loss of Br) |

| 168.0 (loss of 2Br) | |

| Ionization Mode | Electron Ionization (EI) |

This table illustrates the key data points obtained from a GC-MS analysis of a this compound, highlighting the characteristic isotopic pattern of the molecular ion due to the two bromine atoms.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of a broad range of compounds, including this compound and its derivatives. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis.

In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and is forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation of the components in the mixture is based on their differential interactions with the stationary and mobile phases. The choice of stationary and mobile phases determines the separation mode, with reversed-phase HPLC being the most common. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water).

For analytical purposes, HPLC is used to determine the purity of a this compound sample. A detector, such as a UV-Vis or diode-array detector (DAD), is used to monitor the eluent from the column. The output is a chromatogram, where each peak corresponds to a different compound. The area of each peak is proportional to the concentration of that compound, allowing for the quantitative determination of purity. The separation of positional isomers of this compound can be achieved by optimizing the HPLC method, including the column type, mobile phase composition, and flow rate.

For preparative purposes, HPLC is used to isolate and purify a specific this compound isomer or derivative from a mixture. The principles are the same as for analytical HPLC, but larger columns and higher flow rates are used to handle larger quantities of material. Fractions of the eluent are collected as the desired compound exits the column, which can then be used for further experiments or as a purified standard. In the context of chiral dibromobenzofurans, chiral HPLC, which uses a chiral stationary phase (CSP), is employed to separate enantiomers.

The following table provides an example of HPLC parameters for the analytical assessment of a this compound sample.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Main Peak) | 8.2 min |

| Purity (by peak area) | 99.5% |

This table outlines typical conditions for an analytical HPLC method used to assess the purity of a this compound compound.

Applications of Dibromobenzofuran in Materials Science and Complex Molecule Synthesis

Precursors for Advanced Heterocyclic Systems

The reactivity of dibromobenzofuran makes it an ideal starting point for synthesizing more elaborate heterocyclic structures. Palladium-catalyzed reactions are a cornerstone of these transformations, allowing for the precise introduction of various functional groups.

Dibromobenzofurans are excellent precursors for synthesizing multi-substituted arylbenzofurans, which are components of various functional materials. beilstein-journals.org Specifically, 2,3-dibromobenzofuran (B3192647) undergoes regioselective cross-coupling reactions to yield diaryl- and even triarylbenzofurans. beilstein-journals.org

Research has demonstrated that using palladium catalysis with atom-economic triarylbismuth reagents allows for a rapid and high-yielding synthesis of these compounds. beilstein-journals.org The first arylation preferentially occurs at the more electrophilic C2 position of the 2,3-dibromobenzofuran. beilstein-journals.org Following the initial mono-arylation, a second, different aryl group can be introduced at the C3 position, enabling the creation of unsymmetrically substituted 2,3-diarylbenzofurans in a one-pot procedure. beilstein-journals.org This methodology can be extended to 2,3,5-tribromobenzofuran to produce 2,3,5-triarylbenzofurans. beilstein-journals.org These multi-arylated benzofurans are investigated for applications as functional materials, including as ambipolar materials for organic electronics. beilstein-journals.org

Table 1: Palladium-Catalyzed Mono-Arylation of 2,3-Dibromobenzofuran with Triarylbismuth Reagents Reaction conditions involved reacting 2,3-dibromobenzofuran with a triarylbismuth reagent in the presence of a palladium acetate (B1210297) catalyst, triphenylphosphine (B44618) ligand, and cesium carbonate base in N-methyl-2-pyrrolidone (NMP) solvent. beilstein-journals.org

| Entry | Triarylbismuth Reagent (Ar in BiAr₃) | Product (2-Aryl-3-bromobenzofuran) | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-bromobenzofuran | 91% |

| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)-3-bromobenzofuran | 95% |

| 3 | Phenyl | 2-Phenyl-3-bromobenzofuran | 85% |

| 4 | 4-Fluorophenyl | 2-(4-Fluorophenyl)-3-bromobenzofuran | 88% |

| 5 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-bromobenzofuran | 82% |

| 6 | 4-(Trifluoromethyl)phenyl | 2-(4-(Trifluoromethyl)phenyl)-3-bromobenzofuran | 79% |

Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.orgbeilstein-journals.org

This compound is a key starting material for building larger, fused heterocyclic systems.

Benzofuroquinolines: A notable application is the synthesis of benzofuro[2,3-b]quinolines. The process begins with a Sonogashira reaction on 2,3-dibromobenzofuran to synthesize 2-alkynyl-3-bromobenzofurans. researchgate.net These intermediates then undergo a palladium-catalyzed domino reaction with electron-rich anilines, involving a C-N coupling and subsequent annulation to form the benzofuroquinoline core. researchgate.netresearchgate.net

Dibenzofurans: The dibenzofuran (B1670420) skeleton, itself a significant structural motif in materials science, can be constructed from this compound precursors. researchgate.net One efficient method involves a domino "twofold Heck/6π-electrocyclization" reaction of 2,3-dibromobenzofuran. researchgate.net This strategy allows for the rapid assembly of functionalized dibenzofurans. researchgate.net Other synthetic routes, including those mediated by base or involving different catalytic systems, also utilize this compound derivatives to build the dibenzofuran ring system. researchgate.netorganic-chemistry.org

Polycyclic aromatic hydrocarbons (PAHs) are crucial components in organic optoelectronic materials. sioc-journal.cn Dibenzofuran itself is a three-ringed PAH, and its synthesis from this compound places the latter as a fundamental building block for this class of compounds. nih.govntu.edu.sg By using this compound as a scaffold, chemists can construct larger, π-extended systems through annulation and cross-coupling strategies. researchgate.netrsc.org The functionalized diaryl- and triarylbenzofurans, as well as the fused dibenzofuran systems derived from this compound, are all examples of complex PAHs. beilstein-journals.orgresearchgate.net The ability to synthesize these molecules with high precision allows for the fine-tuning of their electronic and physical properties for specific applications in materials science. nih.gov

Construction of Fused Aromatic Systems (e.g., Benzofuroquinolines, Dibenzofurans)

Role in Organic Electronic Materials Development

The benzofuran (B130515) scaffold and its derivatives are increasingly investigated for their potential in organic electronic devices, owing to their chemical stability and tunable physicochemical properties. semanticscholar.orgresearchgate.net These materials offer potential as active components in solar cells, sensors, and optoelectronic devices. semanticscholar.orgresearchgate.net Derivatives synthesized from this compound, such as the multi-arylated benzofurans, are particularly relevant. For instance, 2,7-dicarbazolyl-3,6-diphenyl-benzofuran (CZBDF) has been noted as an ambipolar material, demonstrating the direct link between these synthetic derivatives and functional organic electronics. beilstein-journals.org

A critical aspect of developing new organic electronic materials is the characterization of their optoelectronic properties. For derivatives originating from this compound, this involves a suite of experimental and theoretical studies. Key properties investigated include UV-visible absorption, photoluminescence (PL) emission, and electrochemical behavior (HOMO/LUMO energy levels). beilstein-journals.orgntu.edu.sg

Cyclic voltammetry is used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels are estimated. These values are crucial for predicting charge injection and transport capabilities in a device. beilstein-journals.org The photophysical properties, such as absorption and emission maxima and quantum yields, determine the material's suitability for applications like organic light-emitting diodes (OLEDs). mdpi.comeurjchem.com For example, studies on analogous donor-acceptor systems reveal how the nature and position of substituent groups—which can be precisely installed using a this compound precursor—correlate with the resulting electronic and optical properties. beilstein-journals.org

Table 2: Typical Optoelectronic Properties Investigated in Benzofuran-like Derivatives This table represents the types of data typically collected for novel organic electronic materials derived from scaffolds like benzofuran.

| Property | Technique | Information Gained | Relevance to Materials Science |

|---|---|---|---|

| Absorption Maximum (λabs) | UV-vis Spectroscopy | Wavelengths of light absorbed by the molecule | Determines the material's color and suitability for light-harvesting applications (e.g., solar cells) |

| Emission Maximum (λem) | Photoluminescence Spectroscopy | Wavelength of light emitted after excitation | Defines the emission color for OLED applications |

| Quantum Yield (Φ) | Photoluminescence Spectroscopy | Efficiency of the conversion of absorbed photons to emitted photons | Indicates the brightness and efficiency of an emissive material |

| HOMO/LUMO Levels | Cyclic Voltammetry / DFT Calculations | Highest Occupied and Lowest Unoccupied Molecular Orbital energies | Governs charge injection, transport, and stability in electronic devices |

| Electrochemical Gap (ΔEredox) | Cyclic Voltammetry | Difference between oxidation and reduction potentials | Correlates with the electronic band gap of the material |

Information compiled from studies on various optoelectronic derivatives. beilstein-journals.orgntu.edu.sgeurjchem.com

Utilization in Advanced Ligand Design for Catalysis

While this compound is frequently used as a substrate in catalytic reactions, its derivatives also hold potential as scaffolds for advanced ligands. The dibenzofuran core, which is readily accessible from this compound, is a rigid and planar structure that can be functionalized to create ligands for transition metal catalysis. researchgate.net For example, dibenzofuran-based oxazoline (B21484) (DBFOX) ligands have been developed and applied in asymmetric synthesis. researchgate.net

The design of new ligands is crucial for advancing catalysis, as the ligand structure dictates the catalyst's activity, selectivity, and stability. nih.govucla.edu Developing novel ligand frameworks, such as those based on the dibenzofuran scaffold, can lead to catalysts with unique reactivity. mdpi.com The synthetic accessibility and the ease of functionalization of the dibenzofuran structure via a this compound precursor make it an attractive platform for creating customized ligands, including pincer-type and chiral ligands, for a new generation of catalysts. mdpi.comevonik.com

Q & A

Q. What gaps exist in the current understanding of this compound environmental behavior, and how can they be addressed?

- Methodological Answer : Limited data on long-term soil retention and airborne particulate adsorption. Field studies using passive samplers (e.g., PUF disks) combined with fugacity modeling can fill these gaps. Cross-disciplinary collaboration with ecotoxicologists ensures holistic risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.